molecular formula C15H19N3O3S2 B10972610 methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B10972610
M. Wt: 353.5 g/mol
InChI Key: FTBWHPUFXDXZBB-UHFFFAOYSA-N
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Description

Methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound featuring a triazole ring, a thiophene ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Tetrahydrofuran Moiety: This step often involves the use of a tetrahydrofuran derivative, which can be attached through nucleophilic substitution or other suitable reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thiophene ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines or thiols under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the triazole ring suggests possible applications in enzyme inhibition or as a ligand for metal ions.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its unique structure may also make it useful in the development of sensors or catalysts.

Mechanism of Action

The mechanism of action of methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The triazole ring could play a key role in binding to metal ions or other molecular targets, while the thiophene and tetrahydrofuran moieties could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which combines several reactive and bioactive moieties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

methyl 2-[[5-(5-methylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C15H19N3O3S2/c1-10-6-11(8-22-10)14-16-17-15(23-9-13(19)20-2)18(14)7-12-4-3-5-21-12/h6,8,12H,3-5,7,9H2,1-2H3

InChI Key

FTBWHPUFXDXZBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2CC3CCCO3)SCC(=O)OC

Origin of Product

United States

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